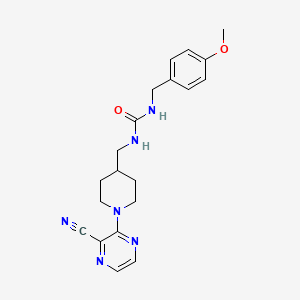
1-((1-(3-Cyanopyrazin-2-yl)pipéridin-4-yl)méthyl)-3-(4-méthoxybenzyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound characterized by its complex structure, which includes a pyrazine ring, a piperidine ring, and a urea moiety
Applications De Recherche Scientifique
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:
-
Formation of the Pyrazine Ring:
- Starting with a suitable precursor, such as 2-chloropyrazine, the cyanation reaction is carried out using a cyanating agent like copper(I) cyanide under reflux conditions to yield 3-cyanopyrazine.
-
Piperidine Ring Formation:
- The 3-cyanopyrazine is then reacted with 4-piperidinemethanol in the presence of a base such as potassium carbonate to form the intermediate 1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methanol.
-
Urea Formation:
- The final step involves the reaction of the intermediate with 4-methoxybenzyl isocyanate under mild conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-((1-(3-Hydroxypyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-hydroxybenzyl)urea.
Reduction: 1-((1-(3-Aminopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain.
Comparaison Avec Des Composés Similaires
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-hydroxybenzyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is unique due to the specific combination of functional groups and rings in its structure, which confer distinct chemical and biological properties. Its methoxybenzyl group, for instance, may enhance its ability to cross biological membranes, making it more effective in certain applications compared to its analogs.
This detailed overview provides a comprehensive understanding of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-28-17-4-2-15(3-5-17)13-24-20(27)25-14-16-6-10-26(11-7-16)19-18(12-21)22-8-9-23-19/h2-5,8-9,16H,6-7,10-11,13-14H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVCGGMPQQIUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














